

synthesis of Methyl 4-methoxy-2-nitrobenzoate from 4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-methoxy-2-nitrobenzoate

Cat. No.: B066586

[Get Quote](#)

Synthesis of Methyl 4-methoxy-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **Methyl 4-methoxy-2-nitrobenzoate**, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the regioselective nitration of 4-methoxybenzoic acid to yield 4-methoxy-2-nitrobenzoic acid, followed by Fischer esterification to produce the final methyl ester. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis proceeds in two primary stages:

- **Nitration of 4-methoxybenzoic acid:** This electrophilic aromatic substitution introduces a nitro group onto the benzene ring. The methoxy group is an activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. Careful control of reaction conditions is crucial to favor the formation of the desired 2-nitro isomer over the 3-nitro isomer.

- Fischer Esterification: The intermediate, 4-methoxy-2-nitrobenzoic acid, is then converted to its methyl ester via an acid-catalyzed reaction with methanol.

Experimental Protocols

The following protocols are synthesized from established methodologies for nitration and esterification of aromatic compounds.

Step 1: Synthesis of 4-methoxy-2-nitrobenzoic acid

Methodology:

This procedure is adapted from standard nitration methods for substituted benzoic acids, focusing on conditions that favor nitration at the position ortho to the activating methoxy group.

[1]

- Preparation of the Nitrating Mixture: In a separate flask, cautiously add 10 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid (98%), while cooling the mixture in an ice-salt bath to maintain a temperature between 0-5 °C.
- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 15.2 g (0.1 mol) of 4-methoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
- Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methoxybenzoic acid over a period of 30-45 minutes. Ensure the reaction temperature is maintained below 10 °C throughout the addition.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 4-methoxy-2-nitrobenzoic acid will precipitate as a solid.
- Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further

purified by recrystallization from a suitable solvent such as an ethanol-water mixture to yield a solid.

Step 2: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

Methodology:

This protocol follows the general principles of Fischer-Speier esterification, utilizing an excess of alcohol to drive the equilibrium towards the product.^[2]^[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9.85 g (0.05 mol) of 4-methoxy-2-nitrobenzoic acid and 100 mL of anhydrous methanol.
- **Catalysis:** Carefully and slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
- **Work-up:** After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **methyl 4-methoxy-2-nitrobenzoate**. The product can be purified by recrystallization from methanol to afford a brown solid.^[4]

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	CAS Number
4-Methoxybenzoic Acid	C ₈ H ₈ O ₃	152.15	182-185	White solid	100-09-4
4-Methoxy-2-nitrobenzoic Acid	C ₈ H ₇ NO ₅	197.14	196.5-200.5	Solid	33844-21-2
Methyl 4-methoxy-2-nitrobenzoate	C ₉ H ₉ NO ₅	211.17	Not specified	Brown solid[4]	181871-73-8

Table 2: Reaction Parameters and Yields

Reaction Step	Starting Material	Key Reagents	Temperature (°C)	Time (h)	Typical Yield (%)
Nitration	4-Methoxybenzoic Acid	Conc. HNO ₃ , Conc. H ₂ SO ₄	0-10	1-2	Yields for the 2-nitro isomer are not widely reported, but nitration of similar compounds can be high.
Esterification	4-Methoxy-2-nitrobenzoic Acid	Methanol, Conc. H ₂ SO ₄	~65 (Reflux)	4-6	85-95 (typical for Fischer esterification) [2]

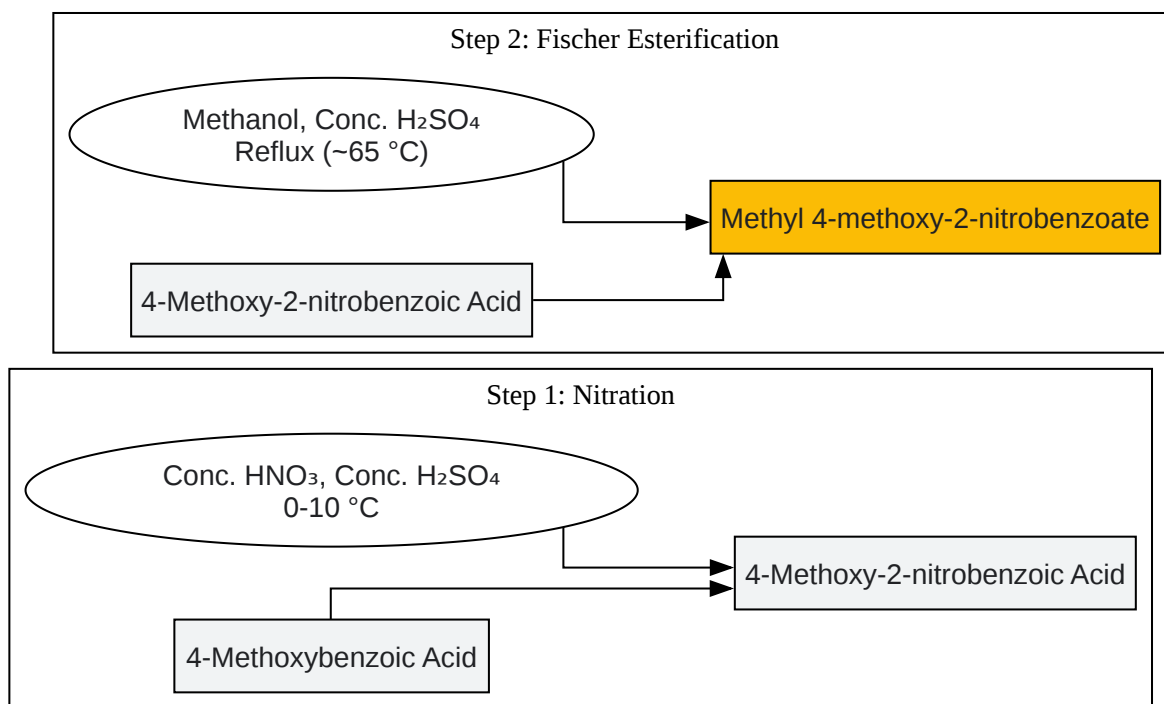
Table 3: Spectroscopic Data

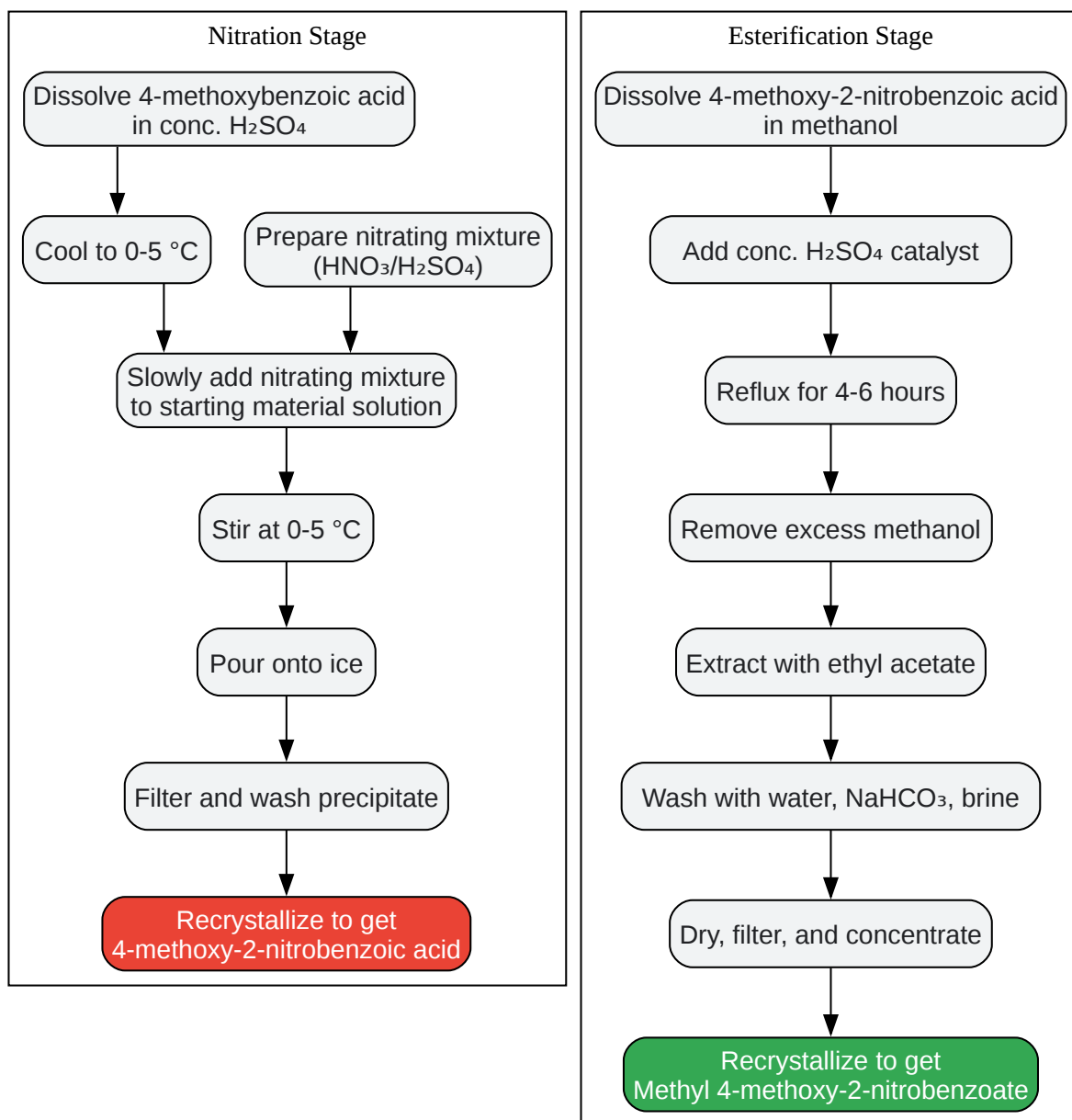
Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)
4-Methoxybenzoic Acid	11.5-13.0 (br s, 1H, COOH), 7.85-8.05 (d, 2H, Ar-H), 6.90-7.05 (d, 2H, Ar-H), 3.85 (s, 3H, OCH ₃)	167.5 (C=O), 163.5 (C-O), 131.5 (Ar-C), 125.0 (Ar-C), 113.5 (Ar-C), 55.5 (OCH ₃)	2800-3300 (O-H), 1680 (C=O), 1605, 1510 (C=C), 1250 (C-O)
4-Methoxy-2-nitrobenzoic Acid	13.0 (br s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH ₃) (Predicted)	168.0 (C=O), 160.0 (C-O), 150.0 (C-NO ₂), 132.0, 120.0, 115.0, 110.0 (Ar-C), 56.0 (OCH ₃) (Predicted)	2800-3300 (O-H), 1700 (C=O), 1530, 1350 (NO ₂), 1610, 1500 (C=C), 1260 (C-O)[5]
Methyl 4-methoxy-2-nitrobenzoate	7.5-7.7 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.9 (s, 3H, OCH ₃), 3.8 (s, 3H, COOCH ₃) (Predicted)	166.0 (C=O), 160.0 (C-O), 150.0 (C-NO ₂), 131.0, 120.0, 114.0, 109.0 (Ar-C), 56.0 (OCH ₃), 52.0 (COOCH ₃) (Predicted)	1730 (C=O), 1530, 1350 (NO ₂), 1610, 1500 (C=C), 1270 (C-O)

Note: Some spectroscopic data are predicted based on typical values for similar functional groups and structures as specific experimental data was not available in the searched literature.

Visualizations

Synthetic Pathway





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 4-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | CID 288657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of Methyl 4-methoxy-2-nitrobenzoate from 4-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066586#synthesis-of-methyl-4-methoxy-2-nitrobenzoate-from-4-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com